3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C14H12Cl2N4OS and its molecular weight is 355.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that the compound is synthesized by reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antitumor, antiallergic, and antimicrobial properties, suggesting they may affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities .
Biological Activity
3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C14H12Cl2N4OS
- Molecular Weight : 355.24 g/mol
- CAS Number : 891136-62-2
Biological Activity Overview
The compound has been investigated for various biological activities, primarily its anticancer effects. The following sections detail specific studies and findings related to its biological activity.
Anticancer Activity
Recent research highlights the compound's potential in cancer treatment. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines:
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. It reportedly inhibits key enzymes involved in cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) . Additionally, it may interact with various signaling pathways that regulate cell cycle progression and apoptosis.
Other Pharmacological Activities
Beyond anticancer properties, the compound exhibits several other biological activities:
- Antimicrobial Activity : Studies have indicated that derivatives of triazole compounds possess significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against pathogenic bacteria and fungi .
- Anti-inflammatory Effects : Some triazole derivatives have been reported to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
Case Studies
- Cytotoxicity against MCF-7 Cells : A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 breast cancer cells. The results indicated that the tested compound significantly inhibited cell growth compared to controls .
- Antibacterial Screening : Another study assessed the antibacterial properties of related compounds against a panel of clinical isolates. The results showed that certain derivatives had comparable efficacy to standard antibiotics like chloramphenicol .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-7-8(2)20-13(17-12(7)21)18-19-14(20)22-6-9-3-4-10(15)11(16)5-9/h3-5H,6H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUPTDLVCLNJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.